Nevirapine-D4 vs. Nevirapine-d3: Superior Mass Spectrometric Resolution Due to Increased Deuterium Incorporation
Nevirapine-D4 provides a nominal mass shift of +4 Da relative to the unlabeled analyte (m/z 267.0 for NVP [1]), compared to a +3 Da shift for Nevirapine-d3. In practice, this larger Δm/z with D4 reduces the risk of isotopic cross-talk between the analyte's M+2 or M+3 natural abundance isotopes and the internal standard's monoisotopic peak, a phenomenon that can compromise assay accuracy at low concentrations when using a D3-labeled analog . The D4 substitution, specifically at the cyclopropyl ring (2,2,3,3-d4), yields a distinct precursor ion that is sufficiently resolved from the unlabeled compound and its in-source fragments, a critical factor for robust multiple reaction monitoring (MRM) transitions [1].
| Evidence Dimension | Nominal Mass Shift (ΔDa) and MS Resolution |
|---|---|
| Target Compound Data | Nominal Mass Shift = +4 Da (Molecular Weight: 270.33 g/mol vs. 266.30 g/mol for unlabeled NVP) |
| Comparator Or Baseline | Nevirapine-d3: Nominal Mass Shift = +3 Da (Molecular Weight: 269.32 g/mol). Unlabeled Nevirapine: Δ = 0 Da. |
| Quantified Difference | 1 Da greater mass separation from the unlabeled analyte, reducing isotopic interference potential. |
| Conditions | Comparative mass spectrometry principles based on isotopic labeling; LC-MS/MS assay design. |
Why This Matters
A larger mass shift minimizes analytical interference, ensuring more reliable quantification and broader linear dynamic ranges for pharmacokinetic studies.
- [1] Huang, Y., et al. (2011). Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401, 1923–1933. View Source
